4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
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Overview
Description
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a hydroxyl group and a nitrophenyl group in the structure of this compound enhances its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in an aqueous medium. The reaction mixture is stirred continuously until all the solutes dissolve, and the product is obtained after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-(4-nitrophenyl)pyrrolidine-2-carboxamide.
Reduction: Formation of 4-hydroxy-1-(4-aminophenyl)pyrrolidine-2-carboxamide.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydropteroate synthase and DNA topoisomerase, which are crucial for bacterial survival and replication. Additionally, it has shown potential to inhibit the SARS-CoV-2 spike protein, making it a candidate for antiviral research .
Comparison with Similar Compounds
- 4-Hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxyllic acid
- 4-Hydroxy-1-(4-aminophenyl)pyrrolidine-2-carboxamide
- 4-Hydroxy-1-(4-chlorophenyl)pyrrolidine-2-carboxamide
Comparison: 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(16)10-5-9(15)6-13(10)7-1-3-8(4-2-7)14(17)18/h1-4,9-10,15H,5-6H2,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUVQXRTJGBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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